1-Adamantanecarbonyl chloride
Overview
Description
It is a white to almost white crystalline solid with a melting point of 49-51°C and a boiling point of 135-136°C at 10 mmHg . This compound is known for its unique adamantane structure, which imparts significant stability and rigidity.
Mechanism of Action
Target of Action
1-Adamantanecarbonyl chloride is a versatile reagent in organic synthesis. It primarily targets functionally substituted alcohols, phenols, amines, thiols, and ketone oximes . These targets play a crucial role in the formation of new 1-adamantanecarboxylic acid esters, amides, and thio esters .
Mode of Action
The compound interacts with its targets through a reaction process. When this compound reacts with functionally substituted alcohols, phenols, amines, thiols, and ketone oximes, it forms hitherto unknown 1-adamantanecarboxylic acid esters, amides, and thio esters . This interaction results in the formation of new compounds, expanding the range of adamantane derivatives.
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of new adamantane derivatives. The compound serves as a substrate for Friedel–Crafts acylation of anisole in the presence of indium metal . This process forms part of the broader adamantane synthesis pathway, contributing to the production of a variety of adamantane derivatives.
Result of Action
The result of this compound’s action is the formation of new 1-adamantanecarboxylic acid esters, amides, and thio esters . These new compounds can exhibit a range of molecular and cellular effects, depending on their specific structures and functional groups. For instance, some adamantane derivatives are known to exhibit anti-viral, curare-like, myorelaxing, anti-choline esterase, psychostimulating, neurotropic, and local anaesthetic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored away from oxidizing agents, moisture, bases, and active metals to prevent hazardous decomposition into carbon monoxide, carbon dioxide, and hydrogen chloride . Moreover, the compound’s reactions should be carried out in a controlled environment to ensure safety and efficacy .
Biochemical Analysis
Biochemical Properties
1-Adamantanecarbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of DNA and RNA. It reacts with triethylammonium isopropylphosphite to form mixed anhydride, an efficient capping reagent for hydrogen-phosphonate DNA synthesis . This compound also serves as a substrate for Friedel–Crafts acylation of anisole in the presence of indium metal . The interactions of this compound with enzymes, proteins, and other biomolecules are primarily through its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites on these biomolecules.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, adamantane derivatives, including this compound, exhibit antiviral, neurotropic, and local anesthetic activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The reactive carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, enzymes, and nucleic acids. This can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways . For example, the compound can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of 1-Adamantanecarboxylic acid . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models of neurodegenerative diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antiviral and neuroprotective activities . At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound can also affect metabolic flux and metabolite levels, particularly in pathways related to neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . For example, it can accumulate in the brain, where it exerts its neuroprotective effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the endoplasmic reticulum and mitochondria, where it affects protein synthesis and energy metabolism .
Preparation Methods
1-Adamantanecarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, helps in obtaining the desired product with high purity.
Chemical Reactions Analysis
1-Adamantanecarbonyl chloride undergoes various chemical reactions, including:
Friedel-Crafts Acylation: It reacts with aromatic compounds like anisole in the presence of a Lewis acid catalyst such as indium metal, leading to the formation of acylated products.
Formation of Mixed Anhydrides: When reacted with triethylammonium isopropylphosphite, it forms mixed anhydrides, which are efficient capping reagents for hydrogen-phosphonate DNA synthesis.
Substitution Reactions: It can react with alcohols, phenols, amines, and thiols to form esters, amides, and thioesters, respectively.
Common reagents used in these reactions include Lewis acids, bases like pyridine, and solvents such as dichloromethane and benzene. The major products formed depend on the specific reactants and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
1-Adamantanecarbonyl chloride can be compared with other adamantane derivatives, such as:
1-Adamantanecarboxylic acid: This compound is the precursor to this compound and shares similar structural features but lacks the reactive acyl chloride group.
1-Adamantylamine: Another derivative with an amine functional group, used in the synthesis of pharmaceuticals and advanced materials.
1-Bromoadamantane: A halogenated derivative used in various organic synthesis reactions.
The uniqueness of this compound lies in its reactivity as an acylating agent, making it a valuable intermediate in the synthesis of a wide range of compounds.
Properties
IUPAC Name |
adamantane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBQYWIOHFTKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175108 | |
Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094-72-6 | |
Record name | 1-Adamantanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2094-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Adamantanecarbonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Adamantanecarbonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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